molecular formula C18H21NO B171634 N-benzyl-4-tert-butylbenzamide CAS No. 101927-55-3

N-benzyl-4-tert-butylbenzamide

Cat. No. B171634
M. Wt: 267.4 g/mol
InChI Key: YDWFQKUSPZKUPI-UHFFFAOYSA-N
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Description

N-benzyl-4-tert-butylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as BBBA and is a derivative of benzamide. BBBA has a unique chemical structure that makes it an interesting molecule to study.

Mechanism Of Action

The mechanism of action of BBBA is not fully understood. However, it is believed that BBBA acts as a positive allosteric modulator of GABA receptors. GABA receptors are responsible for inhibiting the activity of neurons in the central nervous system. By modulating the activity of GABA receptors, BBBA may help to reduce the symptoms of neurological disorders such as epilepsy and Parkinson's disease.

Biochemical And Physiological Effects

BBBA has been found to exhibit a range of biochemical and physiological effects. In animal studies, BBBA has been shown to increase the threshold for seizures and reduce the severity of convulsions. BBBA has also been found to reduce inflammation and pain in animal models of arthritis. In addition, BBBA has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One of the advantages of using BBBA in lab experiments is its relatively simple synthesis method. BBBA is also a stable compound that can be easily stored and transported. However, one of the limitations of using BBBA in lab experiments is its limited solubility in water. This can make it difficult to administer BBBA to animals or to study its effects in aqueous environments.

Future Directions

There are several future directions for research on BBBA. One area of interest is the development of new compounds based on the structure of BBBA with improved pharmacological properties. Another area of interest is the study of BBBA's effects on other neurotransmitter systems in the central nervous system. Additionally, further research is needed to fully understand the mechanism of action of BBBA and to determine its potential as a therapeutic agent for neurological disorders.

Synthesis Methods

The synthesis of BBBA can be achieved through several methods, including the Friedel-Crafts acylation reaction and the Suzuki coupling reaction. The Friedel-Crafts acylation reaction involves the reaction of benzyl chloride with 4-tert-butylbenzoic acid in the presence of a catalyst such as aluminum chloride. The resulting product is then treated with ammonia to obtain BBBA. The Suzuki coupling reaction involves the reaction of 4-tert-butylbenzeneboronic acid with benzyl chloride in the presence of a palladium catalyst. The resulting product is then treated with ammonia to obtain BBBA.

Scientific Research Applications

BBBA has potential applications in various scientific fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, BBBA has been found to exhibit anticonvulsant, analgesic, and anti-inflammatory properties. BBBA has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. In drug discovery, BBBA has been used as a starting point for the synthesis of new compounds with improved pharmacological properties. In neuroscience, BBBA has been studied for its effects on the central nervous system, including its ability to modulate the activity of GABA receptors.

properties

CAS RN

101927-55-3

Product Name

N-benzyl-4-tert-butylbenzamide

Molecular Formula

C18H21NO

Molecular Weight

267.4 g/mol

IUPAC Name

N-benzyl-4-tert-butylbenzamide

InChI

InChI=1S/C18H21NO/c1-18(2,3)16-11-9-15(10-12-16)17(20)19-13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,19,20)

InChI Key

YDWFQKUSPZKUPI-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2

Pictograms

Irritant; Environmental Hazard

solubility

0.6 [ug/mL]

synonyms

N-benzyl-4-tert-butylbenzamide

Origin of Product

United States

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